5-Bromo-2-(4-((tert-butyldiphenylsilyl)oxy)piperidin-1-yl)pyridine
Descripción
Propiedades
IUPAC Name |
[1-(5-bromopyridin-2-yl)piperidin-4-yl]oxy-tert-butyl-diphenylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31BrN2OSi/c1-26(2,3)31(23-10-6-4-7-11-23,24-12-8-5-9-13-24)30-22-16-18-29(19-17-22)25-15-14-21(27)20-28-25/h4-15,20,22H,16-19H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCKRJKWEMCDEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CCN(CC3)C4=NC=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31BrN2OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Preparation of the Pyridine Core: 5-Bromo-2-chloropyridine Intermediates
A key intermediate in the synthesis is 5-bromo-2,4-dichloropyridine , which serves as a versatile precursor for further functionalization. According to a patented method:
- Starting material: 2-amino-4-chloropyridine.
- Step 1: Bromination
The amino group is replaced by bromine using N-bromosuccinimide (NBS) in methylene dichloride at 0 °C. This reaction proceeds with high yield (~87%) and is monitored by TLC. - Step 2: Diazotization and Chlorination
The brominated intermediate undergoes diazotization with sodium nitrite in concentrated hydrochloric acid at -30 °C, followed by replacement of the diazonium group with chlorine using cuprous chloride. The total yield for this two-step sequence exceeds 50%.
This method avoids hazardous reagents like butyllithium and phosphorus oxychloride, operates under mild conditions, and is amenable to scale-up for industrial production.
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Bromination | NBS, methylene dichloride, 0 °C, 30 min | 87 | TLC monitored, high selectivity |
| 2 | Diazotization/Chlorination | NaNO2, HCl (-30 °C), CuCl, RT | >50 total | Avoids dangerous reagents, scalable |
Coupling of the Piperidine Derivative with the Pyridine Core
The final step involves coupling the 5-bromo-2-chloropyridine intermediate with the TBDPS-protected piperidine :
- This is often achieved via nucleophilic aromatic substitution (SNAr) where the piperidine nitrogen displaces the chlorine at the 2-position of the pyridine ring.
- Reaction conditions typically include heating in polar aprotic solvents (e.g., dimethylformamide) with a base (e.g., potassium carbonate) to facilitate the substitution.
- The reaction must be carefully controlled to avoid deprotection or decomposition of the TBDPS group.
- Purification is commonly done by column chromatography to isolate the final product with high purity.
Summary Table of Preparation Steps
| Step No. | Intermediate/Product | Key Reactions/Conditions | Yield/Remarks |
|---|---|---|---|
| 1 | 2-amino-4-chloropyridine | Starting material | Commercially available |
| 2 | 5-bromo-2,4-dichloropyridine | Bromination (NBS, 0 °C), Diazotization/Chlorination (-30 °C) | Bromination ~87%, overall >50% yield |
| 3 | 4-(tert-butyldiphenylsilyloxy)piperidine | Silylation of 4-hydroxypiperidine (TBDPSCl, base) | Mild conditions, high stability |
| 4 | 5-Bromo-2-(4-((tert-butyldiphenylsilyl)oxy)piperidin-1-yl)pyridine | Nucleophilic aromatic substitution (SNAr) | Requires careful temperature control |
Research Findings and Industrial Considerations
- The patented synthesis of the pyridine intermediate emphasizes high yield and scalability while avoiding hazardous reagents, making it suitable for industrial production.
- The silylation step with TBDPSCl is a standard protecting group strategy in medicinal chemistry to enhance compound stability during synthesis.
- The coupling reaction must be optimized to maintain the integrity of the bulky TBDPS group, which can influence the compound’s biological activity and solubility.
- Industrial production may benefit from continuous flow reactors for better control of exothermic steps and improved reproducibility.
- Green chemistry principles suggest minimizing solvent use and hazardous reagents, both addressed in the described synthetic route.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-(4-((tert-butyldiphenylsilyl)oxy)piperidin-1-yl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the functional groups present and the reaction conditions.
Silylation and Desilylation: The tert-butyldiphenylsilyl group can be introduced or removed under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various substituted pyridines, while oxidation reactions can yield pyridine N-oxides.
Aplicaciones Científicas De Investigación
5-Bromo-2-(4-((tert-butyldiphenylsilyl)oxy)piperidin-1-yl)pyridine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research into its potential as a building block for drug discovery and development.
Industry: Applications in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-(4-((tert-butyldiphenylsilyl)oxy)piperidin-1-yl)pyridine depends on its specific use and the context in which it is appliedThe bromine atom and silyl group can play crucial roles in these interactions, affecting the compound’s reactivity and binding properties .
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares key structural features, molecular properties, and applications of 5-Bromo-2-(4-((tert-butyldiphenylsilyl)oxy)piperidin-1-yl)pyridine with analogous compounds:
Key Observations
Steric and Hydrophobic Effects: The TBDPS group in the target compound increases molecular weight by ~250 g/mol compared to unsubstituted analogs (e.g., 24255-95-6).
Synthetic Versatility : Unlike compounds with methoxy or methyl groups (e.g., C₁₄H₂₃BrN₂O₂Si in ), the TBDPS group allows selective deprotection under mild conditions (e.g., fluoride ions), enabling stepwise functionalization .
Biological Activity : Piperidine-1-yl derivatives (e.g., 24255-95-6) are common in agrochemicals (e.g., bromacil analogs in ), whereas TBDPS-protected variants may delay metabolic degradation, extending half-life in vivo .
Commercial Availability
The target compound is listed in specialized catalogs (e.g., MDL: MFCD28400349) with industrial-grade purity (95%), while simpler analogs like 5-Bromo-2-(piperidin-1-yl)pyridine are more widely available at higher purity (98%) and lower cost .
Actividad Biológica
5-Bromo-2-(4-((tert-butyldiphenylsilyl)oxy)piperidin-1-yl)pyridine (CAS No. 1704073-91-5) is a synthetic organic compound with a complex structure that includes a brominated pyridine core and a tert-butyldiphenylsilyl ether substituent. This unique configuration not only enhances its stability and solubility but also suggests potential biological activities, particularly in the realm of pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is C26H31BrN2OSi, with a molecular weight of approximately 495.53 g/mol. Its structure can be depicted as follows:
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, particularly as an enzyme inhibitor and receptor modulator . Its structural similarity to other pharmacologically active compounds suggests potential applications in treating neurological disorders and other therapeutic areas.
Key Biological Activities
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds highlights the unique features of this compound:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 5-Bromo-2-(piperidin-1-yl)pyridine | C10H13BrN2 | Simpler structure without silyl group |
| 4-(tert-butyldiphenylsilyloxy)-piperidine | C20H27OSi | Focused on piperidine without pyridine |
| 5-Chloro-2-(piperidin-1-yl)pyridine | C10H12ClN2 | Chlorine substitution instead of bromine |
This table illustrates how the bulky silyl ether substituent in this compound may enhance its biological activity compared to simpler analogs.
Case Studies and Research Findings
Recent studies have explored the biological activity of various derivatives of similar compounds, providing insights into their mechanisms of action:
- Antitumor Activity : Compounds structurally related to this compound have been shown to inhibit cell proliferation in cancer models. For instance, certain benzimidazole derivatives demonstrated significant antitumor effects in vitro, suggesting that modifications to the piperidine or pyridine moieties could yield compounds with enhanced efficacy against cancer cells .
- Antimicrobial Properties : Similar compounds have exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating that derivatives of this compound may also possess such properties .
- Mechanistic Studies : Research utilizing fluorescence spectroscopy has provided evidence for the binding interactions between these compounds and their biological targets, which is crucial for understanding their therapeutic potential .
Q & A
Q. What are the recommended synthetic routes for 5-Bromo-2-(4-((tert-butyldiphenylsilyl)oxy)piperidin-1-yl)pyridine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves sequential functionalization of the pyridine and piperidine moieties. Key steps include:
- Bromination : Introduce bromine at the 5-position of pyridine using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in a chlorinated solvent at 70–80°C .
- Piperidine Functionalization : Protect the 4-hydroxy group of piperidine with tert-butyldiphenylsilyl (TBDPS) chloride in the presence of imidazole and DMF .
- Coupling : Use Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr) to link the bromopyridine and modified piperidine. Optimize catalyst systems (e.g., Pd(OAc)₂ with Xantphos) and solvent polarity (e.g., DMSO or THF) to improve yields .
- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization.
Q. How should researchers characterize this compound to confirm its structural integrity?
- Methodological Answer : Use a combination of techniques:
- NMR : Compare H and C NMR spectra to reference data. The tert-butyldiphenylsilyl group shows distinct signals: δ ~1.05 ppm (t-Bu) and δ ~7.4–7.7 ppm (diphenyl) in H NMR .
- HPLC-MS : Confirm molecular weight (e.g., [M+H]⁺ at m/z ~520–530) and purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
- Melting Point : Verify consistency with literature values (e.g., 193–196°C for structurally related bromopyridines) .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Work in a fume hood to avoid inhalation of fine particulates .
- Storage : Store in airtight containers at 2–8°C, away from moisture and ignition sources .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .
Advanced Research Questions
Q. How can the bromine substituent be leveraged for further functionalization in cross-coupling reactions?
- Methodological Answer : The bromine atom enables diverse transformations:
- Suzuki-Miyaura Coupling : React with aryl/heteroaryl boronic acids using Pd(PPh₃)₄/K₂CO₃ in DMF/H₂O (80°C, 12h). Monitor regioselectivity via TLC .
- Buchwald-Hartwig Amination : Introduce amines or heterocycles with Pd₂(dba)₃/XPhos catalyst systems. Optimize ligand ratios to suppress side reactions .
- Sonogashira Coupling : Attach alkynes using CuI/PdCl₂(PPh₃)₂ in THF/Et₃N (room temperature, 6h) .
Q. What strategies can stabilize the tert-butyldiphenylsilyl (TBDPS) group under acidic or basic conditions?
- Methodological Answer : The TBDPS group is sensitive to fluoride ions and strong acids:
- Orthogonal Protection : Pair TBDPS with acid-labile groups (e.g., Boc) for stepwise deprotection. Use TBAF in THF for selective silyl ether cleavage .
- Condition Screening : Test stability in common solvents (e.g., DCM vs. MeOH) and pH ranges. Avoid aqueous bases (e.g., NaOH) to prevent premature deprotection .
Q. How does the compound interact with biological targets, and what assays are suitable for studying these interactions?
- Methodological Answer : The pyridine-piperidine scaffold may target enzymes or receptors:
- Docking Studies : Use AutoDock Vina to model interactions with kinase ATP-binding pockets. Validate with mutagenesis (e.g., Ala-scanning) .
- Fluorescence Polarization : Label the compound with FITC and measure binding affinity to purified proteins (e.g., IC₅₀ via dose-response curves) .
- Cellular Assays : Test cytotoxicity (MTT assay) and selectivity (kinase profiling panels) in cancer cell lines (e.g., HeLa or MCF-7) .
Q. How can contradictory data from reaction optimization studies be resolved?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial design to isolate variables (e.g., temperature, catalyst loading). Analyze via ANOVA to identify significant factors .
- In Situ Monitoring : Employ ReactIR or HPLC-MS to detect intermediates (e.g., dehalogenated byproducts) in real time .
- Cross-Validation : Compare results with structurally analogous compounds (e.g., 5-Bromo-2-(piperidin-1-yl)pyridine derivatives) to identify trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
